molecular formula C11H20N2O5 B3136772 H-Ile-glu-OH CAS No. 42516-53-0

H-Ile-glu-OH

Cat. No.: B3136772
CAS No.: 42516-53-0
M. Wt: 260.29 g/mol
InChI Key: KTGFOCFYOZQVRJ-ZKWXMUAHSA-N
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Description

H-Isoleucyl-glutamic acid-OH: is a dipeptide composed of the amino acids isoleucine and glutamic acid. It is a small molecule with a molecular formula of C11H20N2O5 and a molecular weight of 260.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Isoleucyl-glutamic acid-OH typically involves the coupling of isoleucine and glutamic acid. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coupling .

Industrial Production Methods: In an industrial setting, the production of H-Isoleucyl-glutamic acid-OH can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: H-Isoleucyl-glutamic acid-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

H-Isoleucyl-glutamic acid-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Isoleucyl-glutamic acid-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

    H-Leucyl-glutamic acid-OH: Similar to H-Isoleucyl-glutamic acid-OH but with leucine instead of isoleucine.

    H-Valyl-glutamic acid-OH: Contains valine instead of isoleucine.

    H-Alanyl-glutamic acid-OH: Contains alanine instead of isoleucine

Uniqueness: H-Isoleucyl-glutamic acid-OH is unique due to the presence of isoleucine, which imparts specific structural and functional properties to the compound. The branched-chain structure of isoleucine can influence the compound’s hydrophobicity and its interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-3-6(2)9(12)10(16)13-7(11(17)18)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGFOCFYOZQVRJ-ZKWXMUAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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